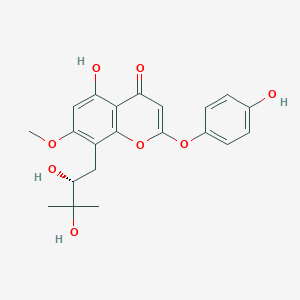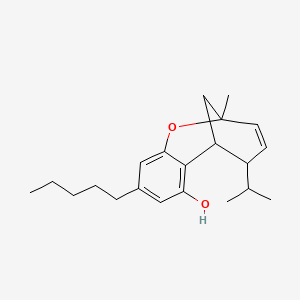
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is a synthetic cannabinoid. This compound is known for its unique structure, which includes a methano-2H-1-benzoxocin ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol can be synthesized through a pyridine-catalyzed citral-olivetol condensation . This method involves the reaction of citral with olivetol in the presence of pyridine, which acts as a catalyst. The reaction conditions typically include a controlled temperature and specific solvent to ensure the desired product is obtained.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including interactions with cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
Synthetic cannabinoids: A class of compounds designed to mimic the effects of natural cannabinoids.
Uniqueness
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is unique due to its specific chemical structure, which includes a methano-2H-1-benzoxocin ring system.
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h9-12,14,16-17,22H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
CBTJTXBOVDHKFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(C=CC3C(C)C)(OC2=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


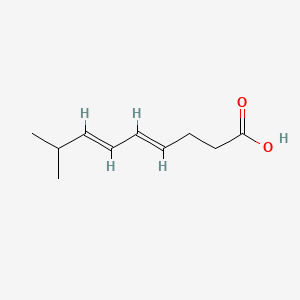
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)
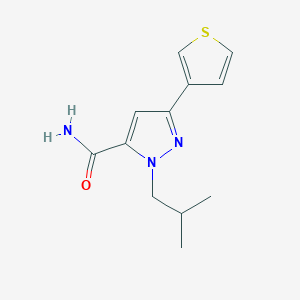
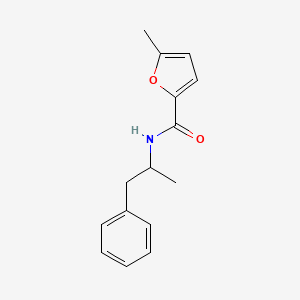
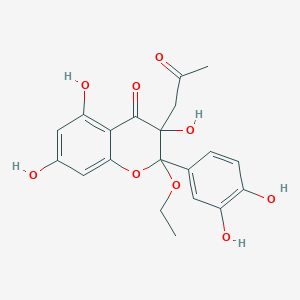
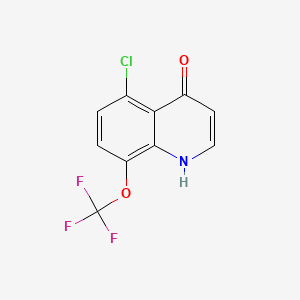
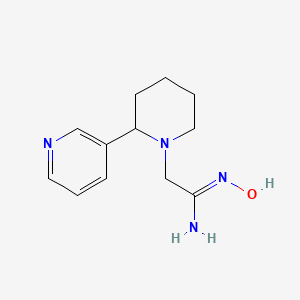
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)


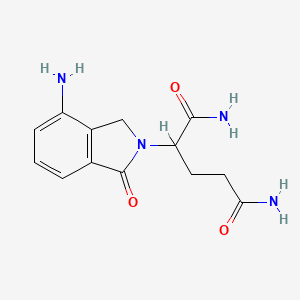
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
